Fluorine-18 altanserin

Catalog No.
S3350095
CAS No.
139418-52-3
M.F
C22H22FN3O2S
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorine-18 altanserin

CAS Number

139418-52-3

Product Name

Fluorine-18 altanserin

IUPAC Name

3-[2-[4-(4-(18F)fluoranylbenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C22H22FN3O2S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)/i23-1

InChI Key

SMYALUSCZJXWHG-VNRZBHCFSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)[18F])CCN3C(=O)C4=CC=CC=C4NC3=S

Fluorine-18 altanserin is a radiolabeled compound derived from the non-radioactive altanserin, which is a selective antagonist for the serotonin 5-HT2A receptor. The incorporation of fluorine-18 into the altanserin molecule allows it to be utilized as a radioligand in positron emission tomography (PET) imaging, facilitating the study of serotonin receptor activity in living organisms. The chemical formula for fluorine-18 altanserin is C22H22FN3O2SC_{22}H_{22}FN_{3}O_{2}S, and it has a molar mass of approximately 411.50 g/mol .

Fluorine-18 altanserin exhibits significant biological activity as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is implicated in various neuropsychiatric disorders, making fluorine-18 altanserin valuable for studying conditions such as schizophrenia and depression. Research indicates that binding affinity to the 5-HT2A receptor decreases with age, suggesting potential applications in understanding age-related changes in serotonin signaling .

The synthesis methods for fluorine-18 altanserin have evolved to enhance efficiency and yield:

  • Nucleophilic Substitution: The most common method involves reacting nitro-altanserin with fluorine-18 fluoride in polar solvents at elevated temperatures.
  • Solid Phase Extraction: A new solid-phase work-up procedure has been developed to streamline purification processes, significantly reducing synthesis time and improving yields through optimized high-performance liquid chromatography conditions .
  • Alternative Routes: Other synthetic routes may include variations of electrophilic fluorination techniques or modifications to precursor compounds to enhance reactivity towards fluorine-18 labeling .

Fluorine-18 altanserin is primarily used in PET imaging studies to visualize and quantify serotonin 5-HT2A receptors in vivo. Its applications extend to:

  • Neuroimaging: Assessing receptor density and distribution in healthy and diseased brains.
  • Clinical Research: Investigating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders.
  • Pharmacological Studies: Evaluating the effects of new drugs targeting serotonin receptors .

Studies involving fluorine-18 altanserin have demonstrated its utility in understanding interactions between serotonin receptors and various ligands. Research has shown that binding characteristics can vary based on genetic factors, as evidenced by studies involving monozygotic and dizygotic twins, indicating a genetic component influencing receptor binding affinity .

Moreover, comparative studies with other ligands such as [11C]volinanserin have highlighted similar binding profiles, reinforcing the relevance of fluorine-18 altanserin in receptor pharmacology .

Fluorine-18 altanserin shares similarities with several other compounds used in PET imaging and serotonin receptor studies. Below is a comparison highlighting its unique features:

Compound NameReceptor TargetUnique Features
Fluorine-18 Altanserin5-HT2AHigh specificity for serotonin receptors; used extensively in neuroimaging.
[11C]Volinanserin5-HT2AComparable binding but shorter half-life due to carbon-11 isotope; used for rapid imaging studies.
[18F]Setoperone5-HT2AAlternative radioligand with different pharmacokinetics; provides insights into serotonin dynamics.
[123I]-5-I-R911505-HT2ASPECT radioligand; offers different imaging modality compared to PET techniques.

Fluorine-18 altanserin stands out due to its longer half-life (109.7 minutes) and high specific activity, making it particularly suitable for detailed imaging studies over extended periods compared to its carbon-based counterparts .

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

410.144210 g/mol

Monoisotopic Mass

410.144210 g/mol

Heavy Atom Count

29

UNII

6GVX9S46ZO

Dates

Modify: 2023-07-26

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